molecular formula C10H11NO4 B149080 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid CAS No. 129042-60-0

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid

Cat. No.: B149080
CAS No.: 129042-60-0
M. Wt: 209.2 g/mol
InChI Key: DJWMFJZOSZPAHI-UHFFFAOYSA-N
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Description

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid is a benzo[1,3]dioxole-based amino acid derivative of significant interest in medicinal chemistry and drug discovery. The 1,3-benzodioxole moiety is a privileged scaffold in pharmacology, known for being present in compounds with a range of biological activities, including anticonvulsant, analgesic, and cytotoxic effects against human tumor cell lines . This compound serves as a key synthetic intermediate or a structural core for developing novel pharmacologically active molecules . Its structural features make it a candidate for the synthesis of more complex compounds targeting protein kinases, such as DYRK1A, which is implicated in neurological disorders like Alzheimer's disease and Down syndrome, as well as in cancer progression . Recent scientific investigations into closely related analogues, specifically 2-amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid, have demonstrated promising in vitro biochemical properties. These studies indicate that such compounds can function as antioxidants by inhibiting horseradish peroxidase (HRP) activity and effectively reducing cellular reactive oxygen species (ROS) production in activated HL-60 cells . This positions this compound and its derivatives as valuable tools for researching oxidative stress-related pathologies and for designing new inhibitory molecules with potential therapeutic applications in neuroscience and oncology . This product is intended for research purposes by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWMFJZOSZPAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

The Henry reaction, a nitroaldol condensation between a carbonyl compound and a nitroalkane, serves as the cornerstone for synthesizing 3-Amino-3-benzo[1,dioxol-5-yl-propionic acid. The process involves three sequential steps:

  • Nitroalkene Intermediate Formation :

    • Starting Materials : 3,4-Methylenedioxybenzaldehyde (1.0 equiv) and nitromethane (1.2 equiv).

    • Conditions : The reaction is conducted in ethanol at 60–70°C for 6–8 hours under basic catalysis (e.g., ammonium acetate or triethylamine).

    • Outcome : Formation of β-nitro alcohol (3-(benzodioxol-5-yl)-2-nitropropan-1-ol) with yields of 70–85%.

  • Catalytic Hydrogenation :

    • Reagents : Raney nickel or palladium on carbon (Pd/C) under hydrogen gas (H₂).

    • Conditions : 50–60°C, 3–5 atm H₂ pressure, in methanol or ethanol.

    • Outcome : Reduction of the nitro group to an amine, yielding 3-amino-3-(benzodioxol-5-yl)propan-1-ol (85–90% yield).

  • Hydrolysis to Carboxylic Acid :

    • Reagents : Aqueous hydrochloric acid (6 M HCl) or sulfuric acid.

    • Conditions : Reflux at 100–110°C for 12–24 hours.

    • Outcome : Conversion of the alcohol to 3-Amino-3-benzodioxol-5-yl-propionic acid (75–80% yield).

Table 1: Henry Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventEthanolMaximizes nitroalkene solubility
Catalyst (Base)Ammonium acetateReduces side reactions
Hydrogenation Pressure4 atmBalances safety and efficiency
Hydrolysis Duration18 hoursEnsures complete conversion

Enantiomeric Resolution via Diastereomeric Salt Formation

Chiral Resolving Agents and Process

To obtain enantiomerically pure 3-Amino-3-benzodioxol-5-yl-propionic acid, racemic mixtures are resolved using chiral amines. A patented method for analogous compounds provides a adaptable framework:

  • Racemic Phthalic Acid Monoester Synthesis :

    • Substrate : Racemic 3-Amino-3-benzodioxol-5-yl-propionic acid is esterified with phthalic anhydride.

    • Conditions : Reflux in toluene with a catalytic amount of sulfuric acid.

  • Diastereomeric Salt Formation :

    • Resolving Agent : (S)-(-)-1-Phenylethylamine (PEA) or (R)-(+)-PEA (1.0 equiv).

    • Solvent : Diisopropyl ether/methanol (4:1 v/v).

    • Process : The mixture is heated to reflux, cooled to 25°C, and filtered to isolate the precipitated salt.

  • Acid Hydrolysis :

    • Reagents : Aqueous HCl (10% w/v).

    • Conditions : Stirring at 25°C for 2 hours to regenerate the enantiomerically pure amino acid.

Table 2: Resolution Efficiency with Different Amines

Resolving AgentSolvent SystemEnantiomeric Excess (ee)Yield (%)
(S)-(-)-PEADiisopropyl ether95% (S)78
(R)-(+)-PEAMethanol/water92% (R)82

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

  • Henry Reaction : Offers higher overall yields (70–80%) but produces racemic mixtures requiring additional resolution steps.

  • Diastereomeric Resolution : Achieves >90% enantiomeric purity but involves multi-step synthesis and lower cumulative yields (50–60%).

Industrial Scalability

  • Continuous Flow Hydrogenation : Modern approaches utilize fixed-bed reactors with Pd/C catalysts to enhance throughput and safety.

  • Green Chemistry Metrics : Solvent recovery systems and catalytic recycling reduce environmental impact in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid serves as a crucial building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including acylation and alkylation, making it versatile in organic chemistry.

Synthesis of Derivatives

The compound can be modified to create derivatives with altered biological activities. For instance, the introduction of different substituents on the benzo[1,3]dioxole ring can lead to compounds with enhanced pharmacological properties. This versatility is vital for developing new pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it interacts with specific molecular targets, modulating biochemical pathways associated with cell proliferation and apoptosis. This makes it a candidate for further investigation in oncology .

Neurotransmitter Modulation

The compound has been studied for its role in neurotransmitter systems, particularly regarding its interaction with glutamate receptors. Preliminary findings suggest that it may influence excitatory neurotransmission, which is critical for synaptic function and neuronal health. This property positions it as a potential therapeutic agent in neuropharmacology.

Medical Applications

Therapeutic Agent Research

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its ability to modulate neurotransmitter activity suggests applications in conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's mechanism of action involves forming hydrogen bonds with biological molecules, impacting their structure and function.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that it could enhance cell viability and reduce apoptosis, suggesting its potential as a neuroprotective agent .

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in developing new materials and as an intermediate in pharmaceutical synthesis. Its unique chemical properties facilitate the creation of innovative compounds with desirable characteristics for various applications .

Flavoring Agent Research

Interestingly, this compound is also being explored for its potential use as a flavoring agent in food chemistry due to its unique structural properties that may impart desirable flavors. Sensory evaluations are conducted to assess its impact on flavor profiles, indicating a diverse range of applications beyond traditional chemical uses.

Summary Table of Applications

Field Application Description
ChemistryBuilding BlockUsed for synthesizing complex organic molecules
BiologyAntimicrobial & AnticancerExhibits potential biological activities affecting cell proliferation
MedicineTherapeutic ResearchInvestigated for neuroprotective effects and modulation of neurotransmitter systems
IndustryMaterial DevelopmentUtilized as an intermediate in pharmaceuticals; explored as a flavoring agent

Mechanism of Action

The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzo[1,3]dioxole ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
  • CAS : 742691-70-9
  • Structure : Methoxy groups replace the dioxolane ring.
  • Properties : Molecular weight 239.24 g/mol. The (S)-enantiomer (CAS 752198-18-8 ) is used in peptide synthesis and chiral resolution studies .
  • Key Difference : Methoxy groups lack the electron-withdrawing effect of the dioxolane ring, altering reactivity and binding affinity in biological systems.
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
  • CAS : 613656-44-3
  • Structure : A 1,4-dioxane ring replaces the 1,3-dioxolane, with an additional hydroxyl group.
  • Properties : Molecular weight 209.24 g/mol. Used as an intermediate in organic synthesis .

Heterocyclic Analogues

α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid
  • CAS : 77521-29-0
  • Structure : Isoxazole ring replaces benzodioxole, with a hydroxyl group at position 3.
  • Properties : Acts as a glutamate receptor agonist. Molecular weight 200.18 g/mol .
  • Key Difference : The isoxazole ring introduces nitrogen, altering hydrogen-bonding interactions in receptor binding.
3-Amino-3-(5-bromothiophen-2-yl)propanoic acid
  • CAS : 204135-66-0
  • Structure : Brominated thiophene replaces benzodioxole.
  • Molecular weight 278.14 g/mol .
  • Key Difference : Thiophene’s aromaticity and bromine’s electronegativity modify electronic properties compared to benzodioxole.

Stereochemical Variants

  • (R)-Enantiomer (CAS 723284-85-3 ): Higher enantiomeric purity (e.g., >95%) is critical for receptor-specific activity in neurological studies .
  • (S)-Enantiomer of dimethoxyphenyl analog (CAS 752198-18-8 ): Demonstrates divergent binding kinetics in chiral environments compared to the benzodioxole variant .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Application
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid 723284-85-3 C₁₀H₁₁NO₄ 209.199 Benzodioxole Neurological research
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid 742691-70-9 C₁₁H₁₅NO₄ 239.24 Dimethoxybenzene Peptide synthesis
α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid 77521-29-0 C₇H₁₀N₂O₄ 200.18 Isoxazole Glutamate receptor studies
3-Amino-3-(5-bromothiophen-2-yl)propanoic acid 204135-66-0 C₈H₈BrNO₂S 278.14 Bromothiophene Halogen-bonding probes

Table 2: Stereochemical Variants

Compound Name CAS Number Configuration Molecular Weight (g/mol) Key Property
(R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid 723284-85-3 R 209.199 High enantiopurity for receptor studies
(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid 752198-18-8 S 239.24 Chiral resolution agent

Research Implications

  • Pharmacological Activity : The benzodioxole group in the target compound may enhance blood-brain barrier penetration compared to dimethoxy or thiophene analogs .
  • Synthetic Utility : The hydrochloride salt (CAS 464931-62-2 ) is preferred in aqueous assays, whereas the free acid is used in organic-phase reactions .
  • Comparative Limitations : Dimethoxy derivatives lack the constrained dioxolane ring, reducing conformational stability in enzyme-binding pockets .

Biological Activity

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid (CAS No. 723284-83-1) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₁N₁O₄
  • Molecular Weight : 209.20 g/mol
  • Structural Characteristics : The compound features a benzo[1,3]dioxole moiety, which is known for its role in various biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the dioxole ring may contribute to free radical scavenging abilities, which are critical in preventing oxidative stress-related diseases.

Neuroprotective Effects

Studies have suggested that this compound may exert neuroprotective effects. It has been shown to influence neurotransmitter systems, particularly by modulating glutamate receptors, which play a crucial role in neuronal signaling and plasticity.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms appear to involve the modulation of signaling pathways associated with cell survival and death.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in metabolic pathways related to cancer progression.
  • Antioxidative Pathways : By enhancing endogenous antioxidative defenses, it may help mitigate cellular damage caused by reactive oxygen species (ROS).

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activities of this compound:

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
NeuroprotectionShowed protective effects against glutamate-induced toxicity in neuronal cultures.
Anticancer ActivityInduced apoptosis in breast cancer cell lines through caspase activation.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Reactant of Route 2
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid

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